

Application Notes and Protocols for Evaluating EDI048 Potency Using Cell-Based Assays

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Compound of Interest

Compound Name: EDI048
Cat. No.: B15606606

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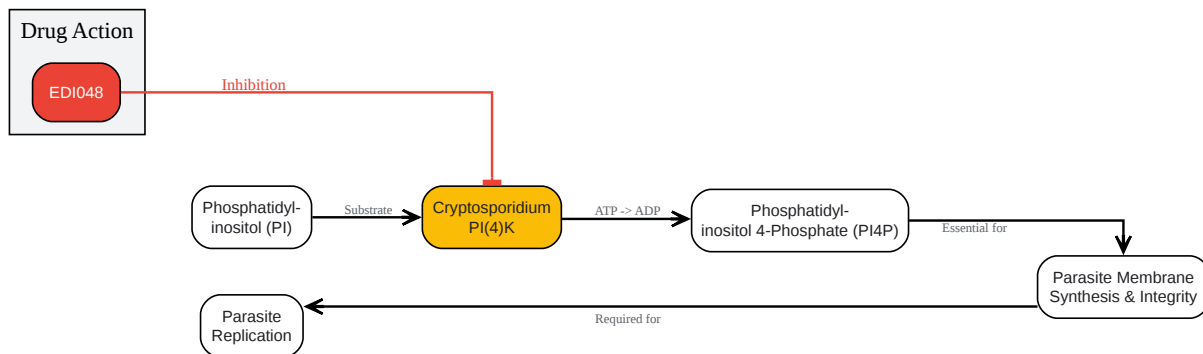
Introduction

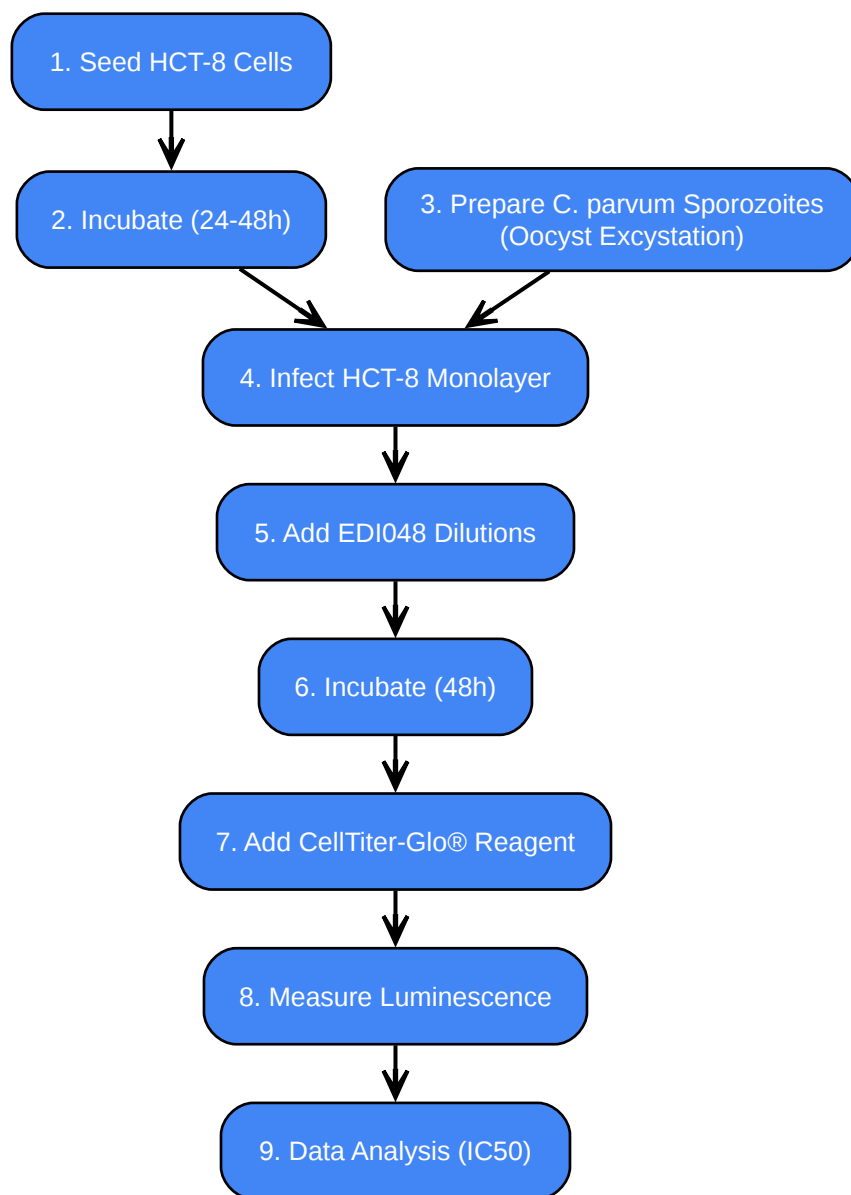
EDI048 is a first-in-class, orally administered, gut-restricted soft drug developed for the treatment of pediatric cryptosporidiosis.[1] This infectious diarrheal disease is caused by the protozoan parasite *Cryptosporidium*, primarily *C. parvum* and *C. hominis*. **EDI048** acts as a potent and selective inhibitor of *Cryptosporidium* phosphatidylinositol 4-kinase (PI(4)K), a crucial enzyme for the parasite's membrane synthesis and replication.[1][2] By targeting a parasite-specific kinase, **EDI048** disrupts the parasite's life cycle within the intestinal epithelial cells. Its "soft drug" design ensures high concentrations in the gastrointestinal tract with rapid metabolism upon absorption, minimizing systemic exposure and potential off-target effects on human PI(4)K isoforms.[1][2]

These application notes provide detailed protocols for assessing the in vitro potency of **EDI048** using a cell-based assay with the human ileocecal adenocarcinoma cell line, HCT-8. This model system allows for the evaluation of compound efficacy in a biologically relevant context of host cell infection.

Mechanism of Action and Signaling Pathway

EDI048 is an ATP-competitive inhibitor of Cryptosporidium PI(4)K.[3] This enzyme catalyzes the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide involved in vesicular trafficking and maintaining the integrity of cellular membranes.[4][5] In Apicomplexan parasites, PI(4)K and its product PI4P are essential for the proper formation of the inner membrane complex and daughter cell budding during replication. By inhibiting PI(4)K, **EDI048** disrupts these processes, leading to a halt in parasite proliferation.





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References

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